2,3,5,6-Tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide
2,3,5,6-Tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
690245-10-4
VCID:
VC0492834
InChI:
InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)28(26,27)23-20-10-8-19(9-11-20)22(25)24-12-6-5-7-13-24/h8-11,14,23H,5-7,12-13H2,1-4H3
SMILES:
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C
Molecular Formula:
C22H28N2O3S
Molecular Weight:
400.5g/mol
2,3,5,6-Tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide
CAS No.: 690245-10-4
Main Products
VCID: VC0492834
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.5g/mol
CAS No. | 690245-10-4 |
---|---|
Product Name | 2,3,5,6-Tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide |
Molecular Formula | C22H28N2O3S |
Molecular Weight | 400.5g/mol |
IUPAC Name | 2,3,5,6-tetramethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)28(26,27)23-20-10-8-19(9-11-20)22(25)24-12-6-5-7-13-24/h8-11,14,23H,5-7,12-13H2,1-4H3 |
Standard InChIKey | KBIWZZPAEBWONZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C |
PubChem Compound | 984585 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume